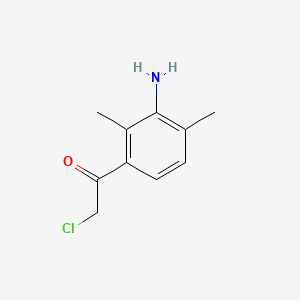![molecular formula C5H10O5 B561445 XYLOSE, D-, [1-14C] CAS No. 19588-10-4](/img/new.no-structure.jpg)
XYLOSE, D-, [1-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XYLOSE, D-, [1-14C] is a radiolabeled form of the sugar xylose, where the carbon-1 position is labeled with the radioactive isotope carbon-14. Xylose is a naturally occurring monosaccharide found in the fibrous parts of plants, such as wood, straw, and corn husks . The radiolabeled version is used extensively in scientific research to trace and study metabolic pathways and biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of XYLOSE, D-, [1-14C] involves the incorporation of carbon-14 into the xylose molecule. This can be achieved through chemical synthesis or biosynthesis using microorganisms. In chemical synthesis, carbon-14 labeled precursors are used to build the xylose molecule. In biosynthesis, microorganisms are fed with carbon-14 labeled substrates, which they metabolize to produce radiolabeled xylose .
Industrial Production Methods: Industrial production of radiolabeled compounds like XYLOSE, D-, [1-14C] typically involves the use of specialized facilities that handle radioactive materials. The production process must ensure high purity and specific activity of the radiolabeled compound. This often involves multiple steps of purification and quality control to ensure the final product meets the required standards for scientific research .
Types of Reactions:
Oxidation: Xylose can undergo oxidation reactions to form xylonic acid. This reaction is typically catalyzed by oxidizing agents such as nitric acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol, using reducing agents like sodium borohydride.
Isomerization: Xylose can be isomerized to xylulose using enzymes like xylose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid, temperature control.
Reduction: Sodium borohydride, mild temperature.
Isomerization: Xylose isomerase, optimal pH and temperature conditions.
Major Products:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
科学研究应用
XYLOSE, D-, [1-14C] is used in various scientific research applications, including:
Metabolic Studies: Tracing the metabolic pathways of xylose in organisms.
Enzyme Activity Studies: Investigating the activity of enzymes involved in xylose metabolism, such as xylose isomerase.
Diagnostic Tests: Used in diagnostic tests to assess the absorption and metabolism of xylose in the human body.
Biotechnological Applications: Studying the conversion of xylose to biofuels and biochemicals using engineered microorganisms.
作用机制
The mechanism of action of XYLOSE, D-, [1-14C] involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The radiolabeled carbon-14 allows researchers to trace the molecule through different biochemical processes. For example, in the presence of xylose isomerase, xylose is converted to xylulose, which can then enter the pentose phosphate pathway . The radioactive label helps in tracking the distribution and conversion of xylose in metabolic studies .
相似化合物的比较
Glucose: Another monosaccharide that is more commonly found in nature and is a primary energy source for many organisms.
Ribose: A pentose sugar like xylose, but with a different structural configuration.
Uniqueness of XYLOSE, D-, [1-14C]:
Radiolabeling: The presence of carbon-14 makes XYLOSE, D-, [1-14C] unique for tracing and studying metabolic pathways.
Specific Applications: Its use in diagnostic tests and metabolic studies sets it apart from other non-radiolabeled sugars.
属性
CAS 编号 |
19588-10-4 |
|---|---|
分子式 |
C5H10O5 |
分子量 |
152.122 |
IUPAC 名称 |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+2 |
InChI 键 |
PYMYPHUHKUWMLA-GQVCXODWSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
同义词 |
XYLOSE, D-, [1-14C] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)



![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)

![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)

![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)
